molecular formula C12H14FN3O B15365333 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine

Cat. No.: B15365333
M. Wt: 235.26 g/mol
InChI Key: CLUXYVAHRMERCR-UHFFFAOYSA-N
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Description

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a fluorinated indazole derivative featuring a tetrahydropyran (THP) protecting group at the 1-position and a fluorine atom at the 6-position of the indazole core. The THP group is commonly employed in synthetic chemistry to protect reactive amines during multi-step reactions . Its molecular formula is C₁₂H₁₄FN₃O, with a molecular weight of 235.26 (calculated based on and ).

Properties

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

6-fluoro-1-(oxan-2-yl)indazol-5-amine

InChI

InChI=1S/C12H14FN3O/c13-9-6-11-8(5-10(9)14)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2

InChI Key

CLUXYVAHRMERCR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine typically involves multiple steps, starting with the construction of the indazole core. One common approach is the cyclization of an appropriate precursor, such as an o-nitroaniline derivative, followed by reduction and fluorination steps.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines.

  • Reduction: Amines, hydrazines.

  • Substitution: Fluorinated or non-fluorinated analogs.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.

Biology: The compound has potential applications in biological studies, particularly in the development of new pharmaceuticals. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine: Research is ongoing to explore the therapeutic potential of this compound. It may be used as a lead compound in the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine exerts its effects depends on its molecular targets and pathways. The fluorine atom can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The tetrahydropyran moiety may interact with biological targets, leading to desired biological responses.

Comparison with Similar Compounds

Substituent Analysis and Key Features

Below is a comparative analysis of structurally related indazole derivatives:

Compound Name Substituents Molecular Weight LogP* Key Features
6-Fluoro-1-(THP-2-yl)-1H-indazol-5-amine 6-F, 1-THP 235.26 ~3.0 Fluorine enhances lipophilicity; THP protects amine during synthesis .
1-(THP-2-yl)-1H-indazol-5-amine 1-THP (no F) 217.27 2.9 Lacks fluorine; used as a synthetic intermediate .
6-(Trifluoromethyl)-1H-indazol-5-amine 6-CF₃ (no THP) 201.15 ~3.5 Bulkier CF₃ group increases lipophilicity and steric hindrance .
3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine 3-(6-F-pyridinyl) 228.23 N/A Fluorine on pyridine ring; divergent substitution pattern .

*LogP values estimated based on substituent contributions.

Physicochemical Properties

  • Solubility: The THP group in 6-Fluoro-1-(THP-2-yl)-1H-indazol-5-amine reduces polarity compared to non-THP analogs (e.g., 6-(trifluoromethyl)-1H-indazol-5-amine), as indicated by its higher LogP (~3.0 vs. ~3.5) .
  • Stability : The THP group may improve stability during storage but requires removal (e.g., via acid hydrolysis) in final bioactive compounds .

Biological Activity

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14FN3O
  • Molecular Weight : 235.26 g/mol
  • CAS Number : 2351141-68-7

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines, showing significant cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.89
H1975 (Lung Cancer)4.62
A431 (Skin Cancer)2.06

These results indicate that the compound exhibits strong inhibitory effects on cancer cells, particularly those with specific mutations in the epidermal growth factor receptor (EGFR) pathway.

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of tyrosine kinases involved in cell signaling pathways that regulate cell growth and survival. The compound has shown to bind effectively to the active sites of these kinases, disrupting their function and leading to apoptosis in cancer cells.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Findings : The study reported an IC50 value of 5.89 µM, indicating potent activity against MCF-7 cells. The compound induced apoptosis and inhibited cell migration.
  • In Vivo Studies :
    • In animal models, administration of this compound resulted in significant tumor reduction compared to control groups. This suggests its potential for therapeutic applications in oncology.

Q & A

Q. How can researchers optimize the synthesis of 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine to improve yield and purity?

  • Methodological Answer : Synthesis typically involves constructing the indazole core followed by introducing the tetrahydropyran group. Key steps include:
  • Fluorination : Selective fluorination at the 6-position using reagents like Selectfluor™ or DAST under controlled conditions .
  • Protection/Deprotection : The tetrahydropyran (THP) group is introduced via acid-catalyzed protection of the indazole nitrogen, requiring anhydrous conditions to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity. Monitor intermediates via HPLC or LC-MS to confirm regioselectivity .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., THP ring protons at δ 3.5–4.5 ppm, indazole aromatic signals) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₂H₁₅FN₃O; theoretical ~250.12 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and THP ring conformation, if crystalline derivatives are obtainable .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential respiratory/skin irritation (common in halogenated indazoles) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic byproducts before disposal; consult institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How does the tetrahydropyran (THP) group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The THP group acts as a protecting group for the indazole nitrogen, enabling regioselective functionalization. For example:
  • Buchwald-Hartwig Amination : The THP group stabilizes the indazole core during Pd-catalyzed coupling, allowing selective modification at the 5-amine position .
  • Limitations : Strong acidic conditions (e.g., HCl/THF) may cleave the THP group, requiring careful pH monitoring during deprotection .

Q. How can contradictory biological activity data (e.g., CYP1A2 inhibition vs. inactivity) be resolved?

  • Methodological Answer :
  • Structural Analogs : Compare activity profiles of analogs (e.g., 5-Amino-6-fluoro-1H-indazole vs. THP-protected derivatives) to isolate the THP group’s role .
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with CYP1A2, focusing on fluorine’s electronegativity and THP’s steric effects .
  • Enzyme Assays : Perform kinetic studies (e.g., fluorogenic substrates) to quantify IC₅₀ values under varying pH/temperature conditions .

Q. What strategies can address low solubility in aqueous media during in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain bioactivity .
  • Prodrug Design : Modify the 5-amine group with hydrophilic moieties (e.g., phosphate esters) that hydrolyze in physiological conditions .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance cellular uptake .

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